Azetidin-3-ol 2,2,2-trifluoroacetate

Description

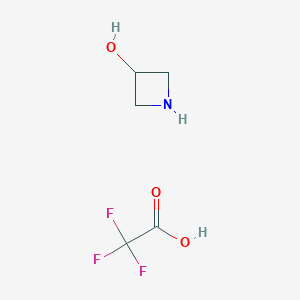

Azetidin-3-ol 2,2,2-trifluoroacetate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a hydroxyl group at position 3 and a trifluoroacetate counterion or ester group. This compound is frequently utilized in organic synthesis, particularly as a precursor or intermediate in pharmaceutical and agrochemical applications. For example, it serves as a protected amine derivative in peptide synthesis (e.g., benzyl carbamate derivatives in and ) and as a bioactive component in chemical lures for horticultural pest management (). Its trifluoroacetate moiety enhances stability and solubility, making it advantageous in catalytic and synthetic processes .

Properties

Molecular Formula |

C5H8F3NO3 |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

azetidin-3-ol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C3H7NO.C2HF3O2/c5-3-1-4-2-3;3-2(4,5)1(6)7/h3-5H,1-2H2;(H,6,7) |

InChI Key |

BVXMBOAVHLBDKI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Azetidin-3-ol 2,2,2-trifluoroacetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, which can lead to the development of drugs aimed at treating neurological disorders and other medical conditions.

Key Findings:

- The compound has been investigated for its potential in developing treatments for conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier effectively.

- The trifluoroacetate moiety enhances lipophilicity, improving bioavailability and facilitating cellular uptake.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex heterocyclic structures. It is involved in various reactions including:

- Catalytic Reactions : The compound is utilized in catalytic processes such as Henry reactions, Suzuki coupling, and Sonogashira reactions. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules .

Table 1: Summary of Catalytic Applications

| Reaction Type | Description |

|---|---|

| Henry Reaction | Formation of β-hydroxy carbonyl compounds |

| Suzuki Coupling | Cross-coupling of aryl halides with boronic acids |

| Sonogashira Reaction | Coupling of terminal alkynes with aryl halides |

Polymer Chemistry

The compound is also utilized in polymer chemistry through ring-opening polymerization processes. Azetidine derivatives can lead to the formation of polyamines that have applications in:

- Antibacterial Coatings : These polymers can be used to develop coatings that inhibit bacterial growth on surfaces.

- Gene Transfection : The ability of these polymers to interact with nucleic acids makes them suitable candidates for gene delivery systems.

Research has shown that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies indicate that azetidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 14.5 to 97.9 µM against various cancerous cell lines.

- Antibacterial and Antiviral Effects : The compound's structure facilitates interactions with bacterial and viral targets, potentially leading to new antibacterial and antiviral agents .

Case Studies:

- Antiproliferative Effects : A comparative study on azetidine derivatives showed significant inhibition of cell growth in MCF-7 breast cancer cells.

- Pharmacokinetic Profile : Assessment using Caco-2 cell assays indicated favorable absorption characteristics with good permeation properties (P app = 0.45) and modest efflux ratios (ER = 4), suggesting potential therapeutic efficacy.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Trifluoroacetate Esters

Trifluoroacetate esters vary in their alkyl/aryl substituents, leading to differences in reactivity, physical properties, and applications. Key examples include:

Table 1: Comparison of Trifluoroacetate Esters

Key Findings:

- Reactivity : Trifluoroethyl trifluoroacetate undergoes quantitative hydrogenation under mild conditions (10 bar H₂, 40°C), whereas n-butyl trifluoroacetate shows reduced efficiency due to steric hindrance .

- Environmental Impact : Ethyl trifluoroacetate exhibits lower radiative efficiency (RE) compared to vinyl and allyl derivatives, influencing its environmental persistence .

- Synthetic Utility : Methyl trifluoroacetate’s volatility makes it ideal for reactions requiring easy removal, while azetidin-3-ol derivatives are tailored for bioactive molecule synthesis .

Metal Trifluoroacetate Salts

Metal trifluoroacetates are ionic compounds with distinct catalytic and material science applications.

Table 2: Comparison of Metal Trifluoroacetates

Key Findings:

- Catalytic Activity : Palladium(II) trifluoroacetate facilitates cross-coupling reactions in fluorinated systems, crucial for pharmaceutical synthesis .

- Handling : Lithium and sodium salts are hygroscopic solids requiring controlled storage, whereas cesium salts offer high solubility for homogeneous catalysis .

Azetidine Derivatives

This compound is part of a broader class of azetidine-based compounds with modified substituents or counterions.

Table 3: Comparison of Azetidine Derivatives

Key Findings:

Preparation Methods

Key Synthetic Challenges

The preparation of azetidin-3-ol derivatives necessitates precise control over ring closure and functional group compatibility. Key challenges include:

-

Ring strain mitigation : Azetidine’s small ring size introduces strain, complicating cyclization steps.

-

Selective protection : The hydroxyl group at position 3 requires protection to prevent undesired side reactions during synthesis.

-

Acid sensitivity : The trifluoroacetate group demands mild deprotection conditions to avoid decomposition.

Synthetic Routes to this compound

Method 1: Trifluoroacetic Anhydride-Mediated Deprotection

This method, adapted from WO2000063168A1, involves a two-step cleavage of tert-butyl-protected azetidines using trifluoroacetic anhydride (TFAA).

Reaction Mechanism and Conditions

Method 2: Epichlorohydrin Ring-Opening and Hydrogenation

Derived from CN102827052A, this approach uses epichlorohydrin and benzylamine to construct the azetidine ring, followed by hydrogenolysis to remove protecting groups.

Stepwise Procedure

-

Ring-Opening of Epichlorohydrin :

Benzylamine reacts with epichlorohydrin at 0–5°C to form a chlorohydrin intermediate. -

Cyclization with Sodium Carbonate :

The intermediate undergoes cyclization in acetonitrile under reflux (82°C) for 12 hours. -

Hydrogenolysis and Salt Formation :

Catalytic hydrogenation (Pd/C, H₂, 40–60 psi) removes the benzyl group, followed by treatment with trifluoroacetic acid to form the final salt.

(Substituting HCl with trifluoroacetic acid yields the trifluoroacetate salt.)

Performance Metrics

-

Yield : 89% (intermediate), 86% (1-benzyl-3-hydroxyazetidine), >90% (final product).

-

Purity : >98% by HPLC.

-

Scalability : Demonstrated at multi-gram scale with consistent results.

Comparative Analysis of Synthetic Methods

Optimization and Process Considerations

Solvent Selection

Q & A

Q. What are the standard synthetic routes for Azetidin-3-ol 2,2,2-trifluoroacetate in academic research?

The compound is typically synthesized via acid-base reactions, where trifluoroacetic acid (TFA) acts as a counterion during salt formation. For example, benzyl carbamate derivatives are prepared by reacting the free base with TFA under anhydrous conditions. Purification often involves reverse-phase chromatography or recrystallization from ethanol-water mixtures to achieve >95% purity. Critical steps include strict moisture control and stoichiometric validation using elemental analysis (C, H, N ±0.4%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

¹H NMR (400 MHz, DMSO-d₆) is essential for structural confirmation, particularly observing trifluoroacetate-related proton environments (e.g., δ 8.35 ppm for carbamate protons). ¹⁹F NMR can quantify TFA content, while FT-IR identifies carbonyl stretching vibrations (C=O at ~1,710 cm⁻¹). Purity assessment requires HPLC with UV detection at 214 nm to detect residual TFA and related impurities .

Q. What are the storage and stability considerations for this compound?

The compound is hygroscopic and should be stored under inert gas (argon or nitrogen) at 2–8°C. Long-term stability tests show <2% degradation over 12 months when protected from light. Decomposition occurs above 150°C, as confirmed by thermogravimetric analysis (TGA) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

The compound demonstrates high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in ethanol-water mixtures (70:30 v/v). Aqueous solubility reaches 12 mg/mL at 25°C, while precipitation occurs below pH 4 due to trifluoroacetate protonation. Avoid chloroform due to incompatibility .

Advanced Research Questions

Q. How to resolve contradictory NMR spectral data between synthetic batches of this compound?

Batch variations may arise from residual solvents or counterion stoichiometry. Implement heteronuclear correlation spectroscopy (HSQC) to differentiate tautomeric forms and quantify TFA content via ¹⁹F NMR. Cross-validate with X-ray crystallography to confirm salt stoichiometry and crystal packing effects .

Q. What advanced analytical strategies optimize purity assessment for this compound?

Use ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) to quantify trace impurities (<0.1%). For chiral purity, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing 0.1% heptafluorobutyric acid to suppress TFA interference .

Q. How does the trifluoroacetate counterion impact in vivo pharmacokinetic studies?

In murine models, the TFA counterion shows rapid renal clearance (t₁/₂ = 1.2 h) but may interfere with metabolic stability assays. Replace TFA with hydrochloride salts via ion-exchange chromatography (Dowex® 50WX2 resin) for studies requiring prolonged systemic exposure .

Q. What methodologies address thermal instability during catalytic applications?

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C. For high-temperature reactions, substitute TFA with non-volatile counterions (e.g., tosylate) or stabilize the salt using coordinating solvents like diglyme. Monitor stability via in situ Raman spectroscopy .

Q. How to mitigate trifluoroacetate interference in biological assays?

TFA can inhibit enzymatic activity at concentrations >10 µM. Dialyze samples against ammonium bicarbonate (pH 7.4) for 24 hours or use centrifugal filters (3 kDa MWCO) to remove TFA. Validate interference via dose-response curves with/without TFA spiking .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.